Dodecanoyl chloride;hydrofluoride
Description
Significance of Fatty Acyl Halides in Contemporary Organic Synthesis
Fatty acyl halides, such as dodecanoyl chloride, are highly reactive and versatile intermediates in organic chemistry. teachy.aifiveable.mewikipedia.org Their importance stems from the electrophilic carbonyl carbon, which is readily attacked by a wide range of nucleophiles. evitachem.com This reactivity allows for the efficient synthesis of numerous derivatives, including esters, amides, and ketones. britannica.comlibretexts.org
The general utility of acyl halides lies in their ability to act as powerful acylating agents, introducing the acyl group into other molecules. teachy.aibritannica.com This capability is fundamental in the construction of more complex molecular architectures. In the context of dodecanoyl chloride, its long alkyl chain makes it a valuable building block for producing surfactants, lubricants, and other materials with specific hydrophobic properties. evitachem.comlarodan.com
Key Reactions of Acyl Halides:
Hydrolysis: Reaction with water to form the corresponding carboxylic acid. wikipedia.org
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid to form aryl ketones.
The Growing Role of Fluorinated Organic Compounds in Chemical Research
Organofluorine chemistry has become a cornerstone of modern chemical research, with profound impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.comworktribe.comwikipedia.org The introduction of fluorine into an organic molecule can significantly modify its properties, including:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life. researchgate.net
Bioavailability: Fluorine substitution can alter a molecule's lipophilicity and membrane permeability, enhancing its ability to reach biological targets. numberanalytics.comresearchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological receptors, increasing the potency of a drug. numberanalytics.com
Physicochemical Properties: Fluorination can affect acidity, basicity, and conformational preferences of a molecule. worktribe.com
The number of fluorinated compounds in commercial products has seen a steady increase. An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.orgresearchgate.net This highlights the critical need for efficient and selective fluorination methods.
Conceptual Framework of Dodecanoyl Chloride as a Precursor to Fluorinated Analogs
Dodecanoyl chloride serves as a logical starting point for the synthesis of fluorinated long-chain fatty acid derivatives. The primary transformation of interest is the conversion of the acyl chloride to an acyl fluoride (B91410). This is typically achieved through a halogen exchange (Halex) reaction, where a fluoride source replaces the chloride atom.
The entity "Dodecanoyl chloride;hydrofluoride" (CAS Number: 71549-85-4) suggests a complex or reaction mixture where dodecanoyl chloride is activated by hydrogen fluoride (HF). evitachem.com In this system, hydrogen fluoride can act as both a reagent and a catalyst. The reaction between an acyl chloride and anhydrous hydrogen fluoride is a known method for preparing acyl fluorides. acs.org The strong affinity of fluorine for the carbonyl carbon, coupled with the formation of the volatile byproduct hydrogen chloride (HCl), drives the reaction forward.
The resulting dodecanoyl fluoride is a valuable intermediate in its own right. While still reactive, acyl fluorides are generally more stable and easier to handle than their chloride counterparts due to the strength of the C-F bond. beilstein-journals.org They exhibit a unique balance of stability and reactivity, making them suitable for subsequent transformations under milder conditions. beilstein-journals.orgcas.cn
Overview of Research Trajectories Pertaining to Dodecanoyl Chloride Fluorination
Research into the fluorination of acyl chlorides, including those with long alkyl chains like dodecanoyl chloride, is an active area. Studies have explored various fluorinating agents and conditions to achieve efficient halogen exchange.
One established method involves the reaction of acyl chlorides with anhydrous hydrogen fluoride. acs.org This approach has been shown to be effective for a range of acyl chlorides. Another avenue of research focuses on the use of milder and more selective fluorinating agents. Reagents such as hydrogen fluoride-pyridine complexes have been used to prepare acyl fluorides from carboxylic acids, a process that can be adapted for acyl chlorides. lookchem.com
Recent advancements have introduced novel reagents for the direct conversion of carboxylic acids to acyl fluorides, which can also be applied to long-chain acids like decanoic acid, a close relative of dodecanoic acid. nih.gov These methods often offer improved functional group tolerance and operational simplicity. beilstein-journals.orgorganic-chemistry.org The development of catalytic methods, for instance using palladium-based catalysts for the fluorination of aryl halides, also points towards future possibilities for the catalytic fluorination of acyl halides. rsc.org
The study of in-situ generated acyl fluorides for subsequent reactions, such as amidation, is another significant research direction. beilstein-journals.orgcas.cnnih.gov This approach avoids the isolation of the often-sensitive acyl fluoride intermediate.
Table 1: Properties of Dodecanoyl Chloride
Table 2: Mentioned Chemical Compounds
Properties
CAS No. |
71549-85-4 |
|---|---|
Molecular Formula |
C12H24ClFO |
Molecular Weight |
238.77 g/mol |
IUPAC Name |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
InChI Key |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl.F |
Origin of Product |
United States |
Mechanistic Elucidation of Fluorination Reactions Involving Dodecanoyl Systems
Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms (SN2-Acyl, SNAr)
The primary mechanism for the fluorination of dodecanoyl chloride is the nucleophilic acyl substitution, often referred to as an addition-elimination mechanism. rsc.org This is distinct from the single-step SN2 reaction at a saturated carbon or the SNAr mechanism observed in aromatic systems. Given that dodecanoyl chloride is an aliphatic acyl chloride, the SNAr mechanism is not applicable.
The reaction proceeds in two main steps:
Nucleophilic Addition: The fluoride (B91410) ion (F⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This leads to the breaking of the C=O π-bond and the formation of a tetrahedral intermediate. rsc.orgacs.org This intermediate contains a negatively charged oxygen atom and both the incoming fluoride and the outgoing chloride attached to the same carbon.
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O π-bond, and in doing so, expels the chloride ion as the leaving group. rsc.orgrsc.org
This two-step process is characteristic of nucleophilic acyl substitution and is sometimes colloquially referred to as an SN2-acyl mechanism, though it is important to distinguish it from the concerted SN2 pathway. acs.orgscispace.com The presence of hydrofluoride (HF) can play a role in these reactions, potentially acting as a catalyst or as the fluorinating agent itself, often through the formation of adducts with bases like amines. google.com For instance, hydrogen fluoride can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile. rsc.org
Influence of Electronic and Steric Factors on Reaction Kinetics and Selectivity
The kinetics and selectivity of the fluorination of dodecanoyl chloride are influenced by both electronic and steric factors.
Electronic Factors: The carbonyl group in dodecanoyl chloride is highly polarized due to the electron-withdrawing nature of both the oxygen and chlorine atoms. This imparts a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. The long dodecyl chain is an electron-donating group through induction, which slightly reduces the electrophilicity of the carbonyl carbon compared to shorter-chain acyl chlorides. However, this effect is generally modest. The reactivity of acyl halides is primarily dictated by the nature of the halogen. Fluorine is more electronegative than chlorine, which can influence the stability of the acyl halide and the transition state. stackexchange.com
Steric Factors: The long alkyl chain (C₁₁H₂₃) of the dodecanoyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. However, due to the linear nature of the alkyl chain and the trigonal planar geometry of the acyl chloride group, this steric hindrance is generally not significant enough to prevent the reaction. The primary steric considerations would arise if bulky nucleophiles or catalysts were employed.
The table below summarizes the expected influence of these factors on the reaction.
| Factor | Influence on Dodecanoyl Chloride Fluorination |
| Electronic | The electron-withdrawing chlorine and oxygen atoms activate the carbonyl carbon for nucleophilic attack. The electron-donating alkyl chain has a minor deactivating effect. |
| Steric | The long, linear alkyl chain presents minimal steric hindrance to the small fluoride nucleophile at the reactive carbonyl center. |
Transition State Analysis and Energy Profiles of Fluorination Pathways
The fluorination of dodecanoyl chloride via the nucleophilic acyl substitution mechanism involves a high-energy tetrahedral intermediate, which lies on the reaction coordinate between the reactants and products. The transition states resemble this tetrahedral intermediate.
First Transition State (TS1): This transition state occurs as the fluoride nucleophile approaches and begins to form a bond with the carbonyl carbon. The geometry starts to distort from trigonal planar towards tetrahedral.
Tetrahedral Intermediate: This is a true intermediate, a local minimum on the potential energy surface.
Second Transition State (TS2): This transition state is reached as the C-Cl bond begins to break and the C=O double bond reforms. The geometry moves from tetrahedral back towards trigonal planar.
The energy profile of the reaction would show two humps corresponding to the two transition states, with a valley in between representing the tetrahedral intermediate. The rate-determining step is typically the formation of the tetrahedral intermediate (crossing TS1).
A hypothetical energy profile for the fluorination of dodecanoyl chloride is depicted below:
Reaction Coordinate vs. Potential Energy
Reactants: Dodecanoyl chloride + F⁻
TS1: First transition state
Intermediate: Tetrahedral intermediate
TS2: Second transition state
Products: Dodecanoyl fluoride + Cl⁻
Computational chemistry provides powerful tools to model these transition states and energy profiles. scm.comyoutube.comucsb.edu
Role of Leaving Group Effects in Acyl Halide Transformations
The facility of a nucleophilic acyl substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. drugbank.com
In the fluorination of dodecanoyl chloride, the chloride ion (Cl⁻) is the leaving group. Chloride is the conjugate base of a strong acid (HCl), making it a relatively weak base and thus a good leaving group. drugbank.com This facilitates the collapse of the tetrahedral intermediate to form the final product, dodecanoyl fluoride.
The incoming nucleophile is the fluoride ion (F⁻). While fluoride is also a halide, it is the conjugate base of a weaker acid (HF) compared to HCl, making it a stronger base than chloride. Generally, nucleophilic acyl substitution reactions favor the displacement of a weaker base by a stronger base. rsc.org However, the high reactivity of acyl chlorides often allows for these transformations to proceed favorably. The relative stability of the starting acyl chloride and the resulting acyl fluoride also plays a crucial role. Acyl fluorides are generally more stable and less reactive than acyl chlorides due to the stronger C-F bond compared to the C-Cl bond. beilstein-journals.orgresearchgate.net
The table below compares the properties of the nucleophile and the leaving group.
| Species | Basicity | Leaving Group Ability |
| Fluoride (F⁻) | Stronger Base | Poorer Leaving Group |
| Chloride (Cl⁻) | Weaker Base | Good Leaving Group |
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry offers invaluable insights into reaction mechanisms where experimental data may be difficult to obtain. Methods like Density Functional Theory (DFT) can be employed to model the fluorination of dodecanoyl chloride. nih.gov
Modeling the Reaction: A computational study would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (dodecanoyl chloride and fluoride), the tetrahedral intermediate, the transition states, and the products (dodecanoyl fluoride and chloride) would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to verify the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.comresearchgate.net
Solvent Effects: Since these reactions are typically carried out in a solvent, computational models can include the effects of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules).
Advanced Applications of Dodecanoyl Fluoride in Academic Organic Synthesis
Stereoselective and Regioselective Acylation Reactions
The controlled functionalization of molecules with multiple reactive sites is a cornerstone of synthetic chemistry. Dodecanoyl fluoride (B91410) has proven to be an effective reagent in achieving high levels of selectivity in acylation reactions, which is crucial for the synthesis of complex natural products and pharmaceuticals.
Acyl fluorides, in general, are known to participate in acylation reactions with fewer side-reactions, and derivatives bearing an α-stereocenter typically experience minimal racemization. beilstein-journals.orgbeilstein-journals.org This characteristic is particularly advantageous in stereoselective synthesis, where the preservation of chiral centers is essential. The use of dodecanoyl fluoride allows for the introduction of a long alkyl chain onto a chiral substrate without compromising its stereochemical integrity.
In the realm of regioselective reactions, particularly with polyols like carbohydrates, selective acylation is a significant challenge due to the similar reactivity of multiple hydroxyl groups. researchgate.net Research has shown that organocatalysts can effectively mediate the regioselective acylation of diols and polyols. researchgate.netnih.gov For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been successfully used to catalyze the regioselective acylation of carbohydrates, preferentially targeting the less sterically hindered hydroxyl groups. researchgate.net While much of the foundational work has been done with anhydrides, the principles extend to reactive acylating agents like dodecanoyl fluoride. The choice of catalyst and reaction conditions allows chemists to direct the dodecanoyl group to a specific position on a polyol, a critical step in the synthesis of various biologically active molecules. The mechanism often involves the formation of a hydrogen-bonded complex between the catalyst, the polyol, and the acylating agent, which activates a specific hydroxyl group for attack. nih.govresearchgate.net
Recent advancements have also demonstrated the efficient one-pot synthesis of amides from carboxylic acids via the in-situ formation of acyl fluorides, including the closely related decanoyl fluoride. beilstein-journals.orgbeilstein-journals.org This method highlights the utility of long-chain acyl fluorides in streamlined synthetic processes.
Table 1: Comparison of Acylating Agents in Selective Acylation
| Acylating Agent | Catalyst/Promoter | Selectivity | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Dodecanoyl Fluoride | Organocatalysts (e.g., DBN) | High regioselectivity for less hindered hydroxyls | Stable, reduced side reactions, minimal racemization | Effective for selective acylation of polyols and carbohydrates. beilstein-journals.orgresearchgate.net |
| Acyl Chlorides | Often requires protecting groups | Lower selectivity | High reactivity | Prone to side reactions and hydrolysis. |
| Anhydrides | Acetate, Organocatalysts | Good regioselectivity | Readily available | Environmentally friendly methods have been developed. nih.gov |
| Benzoyl Cyanide | Cyanide ion | High selectivity for the most acidic hydroxyl | Mild conditions | Selective activation of the most acidic hydroxyl group. researchgate.net |
Synthesis of Complex Long-Chain Fluorinated Lipids and Fatty Acid Derivatives
The incorporation of fluorine into lipids and fatty acids can dramatically alter their physicochemical and biological properties, leading to applications in drug delivery, medical imaging, and materials science. rsc.org Dodecanoyl fluoride serves as a critical precursor for introducing the C12 fatty acid chain into these complex fluorinated molecules.
The synthesis of fluorinated phospholipids, for example, often involves a multi-step process where a fluorinated head group or a fluorinated segment within the acyl chain is combined with a non-fluorinated lipid backbone. rsc.org Dodecanoyl fluoride can be used to acylate a glycerol (B35011) or phosphocholine (B91661) backbone, thereby installing one of the necessary fatty acid tails. This is particularly relevant in the creation of hybrid lipids that contain both fluorinated and non-fluorinated segments.
Furthermore, the synthesis of fluorinated glycolipids, which are important for studying cell membranes and developing synthetic vaccines, relies on the precise glycosylation of lipid acceptors or the acylation of fluorinated sugar molecules. nih.gov For instance, a fluorinated carbohydrate can be synthesized and then acylated with dodecanoyl fluoride to attach the lipid tail, creating a fluorinated glycolipid mimetic. nih.govbohrium.com These synthetic routes benefit from the stability and selective reactivity of dodecanoyl fluoride.
Table 2: Research Findings in Fluorinated Lipid Synthesis
| Research Area | Key Precursors | Synthetic Strategy | Significance of Fluorination |
|---|---|---|---|
| Fluorinated Phosphatidylcholines | Fluorinated alcohols, Glycerophosphocholine, Long-chain acyl fluorides | Stepwise acylation and phosphorylation | Enhanced stability for drug delivery vesicles and oxygen carriers. rsc.org |
| Fluorinated Glycolipids | Fluorinated sugar donors, Lipid acceptors (e.g., aminopentyl glycosides) | Schmidt glycosylation followed by deprotection and acylation | Creates metabolically stable mimetics of bacterial antigens for vaccine development. nih.gov |
| Monofluorinated Carbohydrates | Protected sugars, Deoxyfluorination reagents (e.g., SO₂F₂) | Deoxyfluorination of hydroxyl groups | Increases enzymatic and chemical stability for drug discovery applications. bohrium.com |
Development of Novel Reagents and Building Blocks for Chemical Synthesis
The unique properties of dodecanoyl fluoride make it not just a reagent for direct incorporation but also a versatile starting material for the development of other novel chemical tools. organic-chemistry.orgsigmaaldrich.com The term "building block" in chemistry refers to a molecule that can be readily used to assemble larger, more complex structures. sigmaaldrich.comnih.gov
Dodecanoyl fluoride itself can be considered a bifunctional building block, possessing a reactive electrophilic center (the acyl fluoride) and a long, nonpolar alkyl chain that can impart lipophilicity or self-assembly properties to a target molecule. This is valuable in the synthesis of surfactants, amphiphilic polymers, and probes for biological membranes.
Moreover, dodecanoyl fluoride can be transformed into other useful intermediates. For example, its reaction with different nucleophiles can lead to a diverse array of dodecanoyl derivatives, such as esters, amides, and thioesters, which can then be used in subsequent synthetic steps. chemistryviews.org The development of efficient, one-pot procedures for converting carboxylic acids to acyl fluorides and then directly to amides showcases how these intermediates facilitate complex molecule synthesis. beilstein-journals.orgbeilstein-journals.org
The creation of novel fluorinating reagents is an active area of research. ucla.edu While dodecanoyl fluoride is primarily an acylating agent, its synthesis and reactions contribute to the broader toolkit of organofluorine chemistry. The study of its reactivity helps in understanding the behavior of the C-F bond and informs the design of new reagents with tailored properties. nih.gov
Application in Polymer Science for Fluorinated Monomers and Coatings
While the bulk of fluoropolymer science focuses on the polymerization of small perfluorinated alkenes, nus.edu.sggoogle.com dodecanoyl fluoride and similar long-chain acyl fluorides are finding niche applications in the surface modification of polymers and the formulation of specialized coatings. nih.govresearchgate.net
The primary role for dodecanoyl fluoride in this area is not as a monomer for polymerization but as a surface-modifying agent. The reactive acyl fluoride group can be used to anchor the molecule to a polymer surface that has complementary functional groups (e.g., hydroxyl or amine groups). This process grafts the long, hydrophobic dodecyl chains onto the surface, dramatically altering its properties. This technique can be used to create highly hydrophobic, water-repellent surfaces on various materials. nih.gov Direct fluorination of polymer surfaces is a known method to enhance properties like barrier resistance and surface energy. researchgate.netlbl.gov While this typically involves elemental fluorine, the use of acyl fluorides for targeted functionalization offers a more controlled approach.
In the field of advanced coatings, creating superhydrophobic surfaces is of great interest for applications ranging from self-cleaning windows to anti-icing coatings. mdpi.comresearchgate.net These coatings often rely on a combination of surface roughness and low-surface-energy chemistry. Fluorinated molecules are key to achieving low surface energy. mdpi.com Dodecanoyl fluoride can be used to functionalize nanoparticles (e.g., silica) which are then incorporated into a polymer matrix to create a composite coating. nih.govmdpi.com The long alkyl chain contributes to the hydrophobicity, while the fluorine atom enhances this effect and provides chemical stability.
Table 3: Applications of Dodecanoyl Fluoride in Polymer Science
| Application | Method | Role of Dodecanoyl Fluoride | Resulting Property |
|---|---|---|---|
| Surface Modification | Grafting to functionalized polymer surfaces | Covalent attachment via acyl fluoride group | Increased hydrophobicity, low surface energy. nih.govnih.gov |
| Hydrophobic Coatings | Functionalization of nanoparticles (e.g., silica) for composite materials | Provides a low surface energy chemical modification to the filler particles | Superhydrophobicity, water repellency, self-cleaning surfaces. mdpi.comnih.govepo.org |
| Fluorinated Monomer Synthesis | (Hypothetical) Derivatization into a polymerizable unit | Precursor to a specialty monomer with a long alkyl side-chain | Potential for novel copolymers with tailored hydrophobic domains. clemson.edunih.gov |
Theoretical Studies and Computational Chemistry of Fluorinated Dodecanoyl Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various properties that govern a molecule's reactivity, such as electron density distribution, molecular orbital energies, and bond characteristics.
DFT is also employed to model reaction mechanisms. For example, theoretical investigations have detailed the pathways of deoxyfluorination reactions that convert carboxylic acids or aldehydes into their corresponding fluorides. researchgate.net In the context of fluorinated dodecanoyl systems, DFT can be used to map the potential energy surface for the reaction of dodecanoyl chloride with HF, predicting the transition state energies and confirming that the formation of dodecanoyl fluoride (B91410) and HCl is a thermodynamically favorable process. Furthermore, DFT calculations have been successfully used to explain the unusual regioselectivity observed in acylation reactions using acyl fluorides as reagents, where hydrogen bonding interactions govern the reaction outcome. acs.org
Table 1: Representative DFT-Calculated Properties of a Model Acyl Fluoride (Acetyl Fluoride) This table presents illustrative data based on findings for simple acyl fluorides to represent the type of information gained from DFT calculations.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions. For a system like dodecanoyl fluoride, potentially in a mixture with byproducts like HCl or unreacted HF, MD simulations can reveal how these molecules interact with each other and with a solvent.
These simulations rely on force fields (e.g., AMBER, CHARMM, OPLS-AA) to define the potential energy of the system. rsc.org In fluorinated dodecanoyl systems, key interactions to study include hydrogen bonding and van der Waals forces. For example, if residual hydrogen fluoride is present, it can form strong hydrogen bonds (F···H-F or C=O···H-F). Similarly, the chloride ion from HCl can act as a hydrogen bond acceptor. researchgate.net MD simulations of systems containing long-chain fatty acids and chloride ions have shown that the chloride anion plays a crucial role in the hydrogen bond network, interacting strongly with hydrogen bond donors. researchgate.net
Table 2: Typical Intermolecular Interaction Parameters from MD Simulations This table contains representative data from studies on anion interactions to illustrate the type of information gained from MD simulations.
Quantitative Structure-Activity Relationships (QSAR) for Fluorine Substituent Effects
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. For fluorinated compounds, QSAR can be used to understand and predict how the position and number of fluorine atoms affect a molecule's properties.
While direct QSAR studies on dodecanoyl fluoride are not prominent, the methodology has been applied to various fluorinated molecules to predict properties like anesthetic activity or enzyme inhibition. researchgate.netnih.gov A QSAR model is built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find an equation linking these descriptors to an observed activity. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies from DFT).
For a series of hypothetical fluorinated dodecanoyl derivatives, a QSAR study could predict their reactivity in acylation reactions. Descriptors would likely include electrostatic potentials on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters. The resulting model could guide the design of new molecules with tailored reactivity. researchgate.net
Table 3: Example of a Generic QSAR Model Equation This table illustrates the typical format and components of a QSAR model.
Predictive Modeling for Reaction Outcomes and Selectivity
Predictive modeling in computational chemistry combines methods like DFT and MD to forecast the most probable outcome of a chemical reaction. This is particularly valuable for reactions involving multifunctional molecules where issues of chemoselectivity or regioselectivity arise.
For a fluorinated dodecanoyl system, a key application is predicting the selectivity of its reactions. For example, if dodecanoyl fluoride is used to acylate a polyol, it could react at different hydroxyl groups. By calculating the activation energies for each possible reaction pathway using DFT, chemists can predict the major product. acs.org The model would involve locating the transition state structures for each pathway and comparing their relative energies. The pathway with the lowest activation energy barrier is predicted to be the dominant one.
These predictive models can also account for the role of catalysts or solvents. A computational study might show that a specific base catalyst lowers the energy barrier for reaction at one site over another, thus explaining or predicting catalyst-controlled selectivity. acs.org This predictive power is essential for optimizing reaction conditions and guiding the rational design of synthetic routes to complex molecules.
Table 4: Hypothetical Energy Profile for a Competitive Reaction This table illustrates how computational modeling can predict reaction selectivity by comparing activation energies.
Future Perspectives and Emerging Research Directions in Dodecanoyl Fluoride Chemistry
Innovations in Catalyst Design for Sustainable Fluorination
The synthesis of dodecanoyl fluoride (B91410) has traditionally relied on methods that often involve hazardous reagents and generate significant waste. A major thrust in modern chemical research is the development of sustainable catalytic systems that can efficiently mediate the fluorination of dodecanoyl chloride or dodecanoic acid under milder conditions.
Recent research has focused on the development of novel catalysts that are not only highly efficient but also environmentally benign. One promising area is the use of solid-supported reagents, which can simplify product purification and catalyst recycling. For instance, polymer-supported fluoride reagents have been shown to be effective for the conversion of acyl chlorides to acyl fluorides, minimizing the use of corrosive and hazardous hydrogen fluoride-based reagents.
Another key innovation lies in the exploration of organocatalysis. Small organic molecules, free of transition metals, are being designed to catalyze the fluorination process. These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. The development of chiral organocatalysts could also open pathways to enantioselective fluorination reactions, a highly sought-after transformation in the synthesis of pharmaceuticals and agrochemicals.
The principles of green chemistry are central to these innovations. The ideal catalyst would operate under ambient temperature and pressure, use a non-toxic and readily available fluorinating agent, and produce minimal waste. Research is ongoing to discover and optimize such catalysts for the synthesis of dodecanoyl fluoride and other long-chain acyl fluorides.
Exploration of Bio-Inspired Fluorination Methodologies
Nature, with its vast enzymatic machinery, offers a rich source of inspiration for the development of novel fluorination methods. While naturally occurring organofluorines are rare, the study of the enzymes involved in their biosynthesis is providing valuable insights into how fluorine can be incorporated into organic molecules with high selectivity and efficiency.
Bio-inspired approaches to the synthesis of dodecanoyl fluoride are still in their infancy but hold significant promise. One potential avenue is the engineering of enzymes, such as lipases or acyl-CoA synthetases, to accept fluoride as a nucleophile or to process fluorinated substrates. This could enable the direct conversion of dodecanoic acid or its derivatives to dodecanoyl fluoride in an aqueous environment under mild conditions.
The use of whole-cell biocatalysts is another emerging strategy. By harnessing the metabolic pathways of microorganisms, it may be possible to produce dodecanoyl fluoride from simple carbon sources in a fermentation-like process. This approach, while challenging, could offer a highly sustainable and cost-effective manufacturing route in the long term.
These bio-inspired methodologies are not only attractive from a green chemistry perspective but also offer the potential for unparalleled selectivity. Enzymes are known for their ability to distinguish between similar functional groups and to control stereochemistry, which could be exploited to create novel fluorinated molecules with precisely defined structures.
Integration with High-Throughput Experimentation and Machine Learning in Synthesis
The traditional, one-variable-at-a-time approach to reaction optimization is often slow and inefficient. The integration of high-throughput experimentation (HTE) and machine learning (ML) is set to revolutionize the synthesis of dodecanoyl fluoride and other specialty chemicals.
HTE platforms, which use robotics and miniaturized reactors, allow for the rapid screening of a large number of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios. This can dramatically accelerate the discovery of optimal conditions for the synthesis of dodecanoyl fluoride, leading to higher yields, improved purity, and reduced costs.
The vast datasets generated by HTE can then be analyzed using ML algorithms. These algorithms can identify complex relationships between reaction parameters and outcomes that may not be apparent to a human chemist. This can lead to the development of predictive models that can guide the design of new experiments and further optimize the synthesis.
Furthermore, ML is being used to predict the properties and reactivity of novel molecules, which can help to prioritize synthetic targets. In the context of dodecanoyl fluoride, ML could be used to predict its performance in various applications, such as in the formulation of lubricants or as a monomer for polymer synthesis. This integration of "in silico" prediction with "in vitro" experimentation is creating a powerful new paradigm for chemical research and development.
Development of Novel Applications in Niche Chemical Fields
While dodecanoyl fluoride has established uses as a chemical intermediate, ongoing research is uncovering its potential in a variety of niche applications. Its unique combination of a long alkyl chain and a reactive acyl fluoride group makes it an attractive building block for the synthesis of novel functional materials and specialty chemicals.
In the field of materials science, dodecanoyl fluoride can be used to modify the surface properties of polymers and other materials. The introduction of the fluorinated acyl group can impart hydrophobicity, oleophobicity, and chemical resistance. This could lead to the development of new coatings, membranes, and textiles with enhanced performance characteristics.
In the realm of organic electronics, long-chain acyl fluorides are being explored as components of liquid crystals and as precursors for the synthesis of organic semiconductors. The precise control over molecular structure afforded by acyl fluoride chemistry is crucial for tuning the electronic and optical properties of these materials.
Another emerging application is in the synthesis of complex lipids and their analogues for biomedical research. The acyl fluoride group can be used to selectively introduce the dodecanoyl chain into bioactive molecules, enabling the study of their biological function and the development of new therapeutic agents.
The continued exploration of the reactivity of dodecanoyl fluoride is expected to lead to the discovery of even more novel applications in the years to come, solidifying its role as a versatile and valuable tool in the chemist's arsenal.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing dodecanoyl chloride, and how can its purity be validated?
- Methodology :
- Synthesis : React lauric acid (C₁₂H₂₄O₂) with thionyl chloride (SOCl₂) under anhydrous conditions. Monitor completion via gas evolution (HCl/SO₂) .
- Purification : Distill at reduced pressure (e.g., 408.7 K at 0.014 atm) to isolate dodecanoyl chloride .
- Characterization : Confirm structure via ¹H-NMR (e.g., acyl chloride proton at ~2.92 ppm) and IR (C=O stretch ~1800 cm⁻¹). Compare with model compounds (e.g., Dod-I1 in polymer synthesis) .
Q. How should dodecanoyl chloride be handled to minimize hydrolysis and ensure safety?
- Methodology :
- Storage : Use airtight containers under inert gas (N₂/Ar). Avoid moisture (reacts exothermically with H₂O to form lauric acid and HCl, ΔrH° = -17.0 ± 0.8 kcal/mol) .
- Safety : Use HF-resistant gloves and ventilation when handling hydrofluoride byproducts (HF is highly corrosive; see hydrofluoric acid safety protocols) .
Q. What analytical techniques are critical for distinguishing dodecanoyl chloride from structurally similar acyl chlorides (e.g., tridecanoyl chloride)?
- Methodology :
- Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to separate homologs based on retention time .
- Mass Spectrometry : Compare molecular ion peaks (m/z 218.14 for dodecanoyl chloride) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for dodecanoyl chloride in polymer synthesis (e.g., ABA block copolymers)?
- Methodology :
- Solvent Selection : Use pyridine or DMAP to scavenge HCl during acylation, improving yield (e.g., 85% in THF vs. 72% in toluene) .
- Kinetic Monitoring : Track reaction progress via in situ ¹H-NMR (disappearance of hydroxyl signals at 4.33 ppm) .
Q. What thermodynamic data are essential for predicting dodecanoyl chloride’s reactivity in nucleophilic substitutions?
- Methodology :
- Hydrolysis Enthalpy : The exothermic hydrolysis (ΔrH° = -17.0 ± 0.8 kcal/mol) indicates high reactivity. Compare with other acyl chlorides (e.g., hexanoyl chloride: ΔrH° = -14.2 kcal/mol) to rank electrophilicity .
- Computational Modeling : Use DFT calculations to map transition states in reactions with amines or alcohols .
Q. How do chain-length variations (e.g., dodecanoyl vs. tetradecanoyl chloride) affect acylation efficiency in lipid conjugation?
- Methodology :
- Structure-Activity Analysis : Conduct parallel reactions with varying acyl chlorides. Measure yields and steric effects via Hammett plots or molecular docking .
- Data Interpretation : Longer chains (e.g., C14) may reduce reactivity due to increased steric hindrance .
Q. How can contradictions in reported boiling points (e.g., 408.7 K vs. 418.2 K) be resolved experimentally?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
